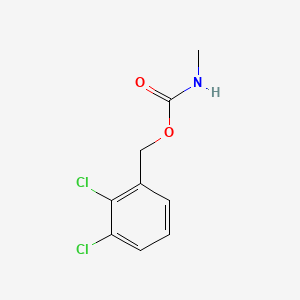

2,3-Dichlorobenzyl methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dichlorobenzyl methylcarbamate is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticide and Pesticide Use

2,3-Dichlorobenzyl methylcarbamate is primarily recognized for its effectiveness as an insecticide and pesticide. It is employed in various agricultural settings to control pest populations in crops and gardens. The compound functions by disrupting the nervous system of insects, leading to paralysis and death. Its broad-spectrum activity makes it suitable for use against a variety of pests, including aphids, beetles, and caterpillars .

Environmental Impact and Safety

The safety profile of DCBMC has been a subject of research. Studies indicate that it exhibits low toxicity to non-target organisms when applied according to recommended guidelines. Furthermore, it has been noted for its relatively rapid degradation in the environment, minimizing long-term ecological impacts .

Cytological Studies

Chromosome Contraction Studies

DCBMC has also been utilized in cytological studies to investigate chromosome behavior during cell division. Research indicates that DCBMC can induce chromosome contraction in various plant species, enhancing the visibility of chromosomes under microscopic examination. This property is particularly useful for cytologists studying mitosis and meiosis .

Case Study: Chromosome Analysis

A study conducted on root tips from onion (Allium cepa) and broad bean (Vicia faba) demonstrated that treatment with DCBMC resulted in significant chromosome contraction at metaphase. The results showed that concentrations as low as 5 ppm could effectively condense chromosomes, facilitating easier observation and analysis .

Medicinal Chemistry Applications

Role in Drug Design

In medicinal chemistry, carbamates like DCBMC are increasingly being explored for their potential as drug candidates. The carbamate functional group is known for its ability to enhance the pharmacological properties of compounds, including increased stability and bioavailability .

Therapeutic Potential

Research has highlighted the utility of carbamates in developing therapeutic agents targeting various diseases. The structural characteristics of DCBMC may allow it to serve as a scaffold for synthesizing more complex molecules with desired biological activities .

Summary of Findings

The applications of this compound are multifaceted, spanning agricultural practices to advanced scientific research:

Propiedades

Número CAS |

2328-31-6 |

|---|---|

Fórmula molecular |

C9H9Cl2NO2 |

Peso molecular |

234.08 g/mol |

Nombre IUPAC |

(2,3-dichlorophenyl)methyl N-methylcarbamate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12-9(13)14-5-6-3-2-4-7(10)8(6)11/h2-4H,5H2,1H3,(H,12,13) |

Clave InChI |

SESJCOBCXSACPH-UHFFFAOYSA-N |

SMILES |

CNC(=O)OCC1=C(C(=CC=C1)Cl)Cl |

SMILES canónico |

CNC(=O)OCC1=C(C(=CC=C1)Cl)Cl |

Key on ui other cas no. |

62046-37-1 2328-31-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.